Unique Binding Mode: Occupancy of the Putrescine Site Without Requiring dcAdoMet-Site Co-Ligand
In the PDB 4CWA crystal structure, BIPA binds to the PfSpdS active site without any ligand occupying the dcAdoMet (aminopropyl donor) binding pocket, in contrast to all other inhibitors structurally characterized in the same study (4MCHA, 4AMA, and the substrate putrescine) which required co-crystallization with MTA or dcAdoMet to achieve occupancy [1]. The benzimidazole ring of BIPA occupies the aminopropyl subsite, forming a hydrogen bond between one ring nitrogen and the backbone carbonyl of Gln93, while the aminopentyl chain extends into the putrescine-binding pocket—a dual-site engagement geometry not observed with the monoamine inhibitors 4MCHA or 4MAN [2].
| Evidence Dimension | dcAdoMet-site co-ligand requirement for crystallographic binding |
|---|---|
| Target Compound Data | No co-ligand required; BIPA alone yields full active-site occupancy in chains A and C of the PfSpdS trimer |
| Comparator Or Baseline | 4MCHA and 4AMA each required co-crystallization with MTA or dcAdoMet to observe bound ligand in the same crystallographic system |
| Quantified Difference | Qualitative binary distinction: independent binding vs. obligate co-ligand dependence |
| Conditions | Recombinant PfSpdS; hanging-drop vapor diffusion at 295 K; 5-fold molar excess of BIPA; X-ray diffraction at 2.02 Å resolution |
Why This Matters
Independent dcAdoMet-site binding implies that BIPA can inhibit PfSpdS without competing with the aminopropyl donor substrate, offering a distinct inhibitory mechanism that is not achievable with 4MCHA, 4AMA, or AdoDATO, which all require or mimic the dcAdoMet site.
- [1] Sprenger, J., Svensson, B., Hålander, J., Carey, J., Persson, L. & Al-Karadaghi, S. (2015). Three-dimensional structures of Plasmodium falciparum spermidine synthase with bound inhibitors suggest new strategies for drug design. Acta Crystallographica Section D, 71, 484-493. View Source
- [2] Sprenger et al. (2015), Figure 4(a): Schematic of BIPA hydrogen-bond interactions with PfSpdS active-site residues; PDB 4CWA refinement statistics in Table 1. View Source
